Carboxylesterase-IN-2 is derived from a variety of sources, primarily from mammalian tissues such as the liver and intestine, where carboxylesterases are abundantly expressed. The classification of carboxylesterases includes several subfamilies based on their substrate specificity and tissue distribution. Carboxylesterase 2 is classified under the carboxylesterase family 1, which is known for its preference for smaller acyl moieties in substrates .
The synthesis of Carboxylesterase-IN-2 can be achieved through recombinant DNA technology. This involves cloning the gene encoding for the enzyme into an expression vector, followed by transformation into a suitable host organism, such as Escherichia coli. The process typically includes:
The molecular structure of Carboxylesterase-IN-2 features a typical α/β hydrolase fold, which is characteristic of many esterases. This structure includes a catalytic triad composed of serine, aspartate, and histidine residues that are essential for its enzymatic activity. Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into the enzyme's active site configuration and substrate binding mechanisms .
Carboxylesterase-IN-2 catalyzes hydrolytic reactions where esters are converted into acids and alcohols. The reaction mechanism typically involves:
The mechanism by which Carboxylesterase-IN-2 operates involves several key steps:
Carboxylesterase-IN-2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its functionality in biological systems as well as its potential applications in biotechnological processes .
Carboxylesterase-IN-2 has significant applications in various scientific fields:
Carboxylesterases (CES; EC 3.1.1.1) represent a critical family of serine hydrolases within the α/β-hydrolase fold superfamily. They catalyze the hydrolysis of ester, amide, thioester, and carbamate bonds in a diverse array of endogenous lipids, environmental toxicants, and clinically important drugs [1] [5] [7]. Their strategic localization in metabolically active tissues—particularly the liver and intestine—positions them as key determinants of xenobiotic metabolism and lipid homeostasis. Growing understanding of their isoform-specific functions, particularly concerning human carboxylesterase 2 (CES2), has revealed compelling opportunities for targeted pharmacological intervention. Selective inhibition of CES2 holds significant therapeutic potential for modulating prodrug activation profiles, managing drug-induced toxicities, and correcting metabolic imbalances associated with obesity and fatty liver diseases [2] [6] [9].
The mammalian carboxylesterase family is classified into five major families (CES1–CES5) based on amino acid sequence homology. CES1 and CES2 emerge as the most pharmacologically and physiologically significant isoforms in humans [1] [7]. Humans possess a single CES1 gene (encoding CES1) and a single CES2 gene (encoding CES2), sharing approximately 48% amino acid sequence identity yet exhibiting markedly distinct substrate preferences, tissue distributions, and physiological roles [5] [7]. In contrast, mice exhibit significant genetic expansion, particularly within the Ces2 cluster, containing eight genes (Ces2a–Ces2h), complicating direct translation of murine data to human physiology [9].
The tissue distribution of CES1 and CES2 displays striking compartmentalization:
Table 1: Key Characteristics of Human CES1 and CES2
Property | CES1 | CES2 |
---|---|---|
Primary Tissue Location | Liver (high), Adipose Tissue, Lung, Heart | Intestine (very high), Liver (moderate/low), Kidney |
Molecular Weight | ~60 kDa (monomer), Forms trimers/hexamers | ~60 kDa (monomer) |
C-terminal ER Signal | HIEL | HTEL |
Catalytic Triad | Ser⁺²²¹, Glu³⁵⁴, His⁴⁶⁸ | Ser²²⁸, Glu³⁴⁵, His⁴⁵⁷ |
Optimal pH | ~6.5 | ~7.5-8.0 |
Substrate Preference | Large acyl group, Small alcohol group (e.g., Clopidogrel, Methylphenidate, Oseltamivir, Imidapril) | Small acyl group, Large alcohol group (e.g., Irinotecan, Prasugrel, Capecitabine^§^) |
Endogenous Substrates | Cholesteryl esters, Triacylglycerols (TGs), Acyl-CoA, Acylcarnitine | Triacylglycerols (TGs), Diacylglycerols (DGs), Monoacylglycerols (MGs) |
^§^ Capecitabine activation involves sequential steps by CES1 (liver) and CES2 (tumor) [1] [2] [4]. This distinct substrate specificity arises from structural differences within their active sites. CES1 possesses a large, flexible active site cavity (~1300 ų) dominated by hydrophobic residues, partitioned by the catalytic serine (Ser²²¹) into a smaller, rigid H-pocket and a larger, flexible acyl-binding pocket. This allows accommodation of substrates with bulky acyl moieties. Conversely, CES2 exhibits a constrained active site near the catalytic nucleophile (Ser²²⁸), hindering the binding of substrates with large acyl groups but readily accommodating those with large alcohol moieties [1] [7].
CES1 and CES2 employ a conserved catalytic mechanism characteristic of serine hydrolases within the α/β-hydrolase fold superfamily. The core catalytic triad (Ser-His-Glu/Asp) acts cooperatively [1] [5] [7]:
Transesterification: Under specific conditions, particularly in the presence of high ethanol concentrations, CES1 (and potentially CES2) can utilize an alternative alcohol instead of water during the deacylation step. This leads to transesterification, forming a new ester (e.g., cocaethylene formation from cocaine and ethanol) [1] [4]. CES1 also catalyzes the formation of cholesteryl esters and fatty acid ethyl esters (FAEEs) via transesterification reactions involving acyl-CoAs and cholesterol or ethanol, respectively [1] [7].
The specific tissue distribution and substrate profile of CES2 underpin compelling therapeutic rationales for developing selective inhibitors like Carboxylesterase-IN-2.
CES2 plays a dominant role in the intestinal activation of numerous ester- and amide-based prodrugs designed to improve oral bioavailability of the active parent drug. While this is often therapeutically intended, excessive or premature activation, particularly within the intestinal epithelium, can lead to significant localized toxicity [2] [4] [9].
Table 2: Clinically Relevant CES2-Activated Prodrugs and Associated Toxicities
Prodrug | Therapeutic Class | Active Metabolite | Primary Site of CES2 Activation | CES2-Linked Toxicity |
---|---|---|---|---|
Irinotecan (CPT-11) | Anticancer (Topo I Inhibitor) | SN-38 | Intestine, Liver, Tumors | Severe delayed diarrhea (Dose-limiting) |
Capecitabine | Anticancer (Fluoropyrimidine) | 5'-DFUR → 5-FU^†^ | Intestine, Tumors | Diarrhea, Mucositis, Hand-Foot Syndrome |
Prasugrel | Antiplatelet | R-138727 | Intestine (predominant) | Potential GI bleeding risk |
Gemcitabine elaidate | Anticancer (Nucleoside analog) | Gemcitabine | Intestine, Liver, Tumors | GI toxicity, Myelosuppression |
^†^ CES2 acts on precursors (capecitabine, 5'-DFCR) leading to 5'-DFUR, which is then converted to 5-FU by thymidine phosphorylase. Selective pharmacological inhibition of intestinal CES2 offers a strategy to ameliorate these dose-limiting toxicities without necessarily compromising systemic activation (e.g., hepatic activation of irinotecan or tumor activation of capecitabine via TP), thereby improving the therapeutic index of these crucial medications [2] [9].
Beyond xenobiotic metabolism, CES2 plays significant and complex roles in endogenous lipid metabolism, positioning it as a key player in metabolic syndrome-associated pathologies [3] [6] [9].
The dual role of CES2—activating toxic drug metabolites in the gut and regulating beneficial lipid hydrolysis in metabolic tissues—creates a nuanced therapeutic landscape. Selective CES2 inhibitors like Carboxylesterase-IN-2 offer potential to mitigate drug-induced intestinal toxicities (e.g., irinotecan-induced diarrhea). Conversely, strategies aimed at enhancing CES2 activity or expression, particularly in the liver and intestine, represent a promising therapeutic avenue for treating NAFLD/NASH, obesity, type 2 diabetes, and related aspects of metabolic syndrome [3] [6] [9]. Understanding the tissue-specific consequences of CES2 modulation is therefore paramount for its therapeutic exploitation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1